molecular formula C9H6N2O3 B079280 4-(4-Nitrophenyl)oxazole CAS No. 13382-61-1

4-(4-Nitrophenyl)oxazole

Cat. No. B079280
CAS RN: 13382-61-1
M. Wt: 190.16 g/mol
InChI Key: STSISQMFQWBGLZ-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)oxazole is a chemical compound that has been the focus of various scientific studies due to its unique properties and potential applications in different fields of chemistry. This compound is characterized by the presence of an oxazole ring substituted with a nitrophenyl group at the 4-position, which significantly influences its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of 4-(4-Nitrophenyl)oxazole and its derivatives involves several chemical strategies, including cycloaddition reactions, condensation, and the use of enamines. For instance, Almirante et al. (1986) detailed cycloaddition reactions of 4-nitrophenylazide with enamines, leading to the formation of cycloadducts with significant structural complexity (Almirante et al., 1986). Similarly, Abdallah et al. (2007) explored the synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene, yielding various derivatives through reactions with aromatic diazonium salt (Abdallah et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenyl)oxazole derivatives has been examined through X-ray crystallography and computational methods, providing insight into their geometric and electronic configurations. For example, Hu et al. (2007) synthesized a related compound and analyzed its structure, revealing the orientations of different substituent rings relative to the triazole ring (Hu et al., 2007).

Scientific Research Applications

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This has drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume edited by I. J. Turchi . In the meantime, the number of synthetic strategies directed toward oxazole assembly as well as the use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks has increased .

The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Oxazoles and its derivatives are a part of a number of medicinal compounds .

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This has drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume edited by I. J. Turchi . In the meantime, the number of synthetic strategies directed toward oxazole assembly as well as the use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks has increased .

The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Oxazoles and its derivatives are a part of a number of medicinal compounds .

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This has drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume edited by I. J. Turchi . In the meantime, the number of synthetic strategies directed toward oxazole assembly as well as the use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks has increased .

The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Oxazoles and its derivatives are a part of a number of medicinal compounds .

Safety And Hazards

4-(4-Nitrophenyl)oxazole is associated with certain safety hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for 4-(4-Nitrophenyl)oxazole and similar compounds are vast. Given their wide spectrum of biological activities, these compounds are likely to continue being a focus of research in medicinal chemistry . Additionally, the catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials , indicating potential future directions in the field of nanotechnology.

properties

IUPAC Name

4-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSISQMFQWBGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561723
Record name 4-(4-Nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)oxazole

CAS RN

13382-61-1
Record name 4-(4-Nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Phenyloxazole (1 g, 6.89 mmol) was dissolved in concentrated sulfuric acid (5 mL) at 0° C. A cold solution of nitrating mixture (prepared by adding 3 mL conc. nitric acid to 5 mL of ice-cold conc. sulfuric acid) was added over 10 minutes. The mixture was allowed to warm to r.t. and stirred for 1 h. The resulting solution was poured into ice-cold water giving a white precipitate, which was filtered and washed thoroughly with water. The solid was dissolved in DCM and washed with water then brine. The organic phase was dried over sodium sulfate and concentrated to yield 4-(4-nitro-phenyl)-oxazole (550 mg, 42%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SE Whitney, M Winters, B Rickborn - The Journal of Organic …, 1990 - ACS Publications
A literature procedure for generating benzyne from 1-aminobenzotriazole and lead tetraacetate was modified by the use of twosyringe pumps to effect simultaneous addition through …
Number of citations: 80 pubs.acs.org
F Rahim, S Tariq, M Taha, H Ullah, K Zaman, I Uddin… - Bioorganic …, 2019 - Elsevier
New triazinoindole bearing thiazole/oxazole analogues (1–21) were synthesized and characterized through spectroscopic techniques such as HREI-MS, 1 H and 13 C NMR. The …
Number of citations: 38 www.sciencedirect.com
JI Levin, LM Laakso - Oxazoles: Synthesis, Reactions, and …, 2003 - Wiley Online Library
Diels–Alder reactions of oxazoles with alkenes, alkynes, and heterodienophiles have shown great utility in several areas of organic synthesis. The intermolecular [4 + 2] cycloadditions …
Number of citations: 10 onlinelibrary.wiley.com
BM Nilsson, U Hacksell - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
The base‐catalyzed cyclization of some N‐propargylamides to oxazoles has been studied in the presence of sodium hydride and potassium carbonate. The α‐arylsubstituted …
Number of citations: 102 onlinelibrary.wiley.com
S Kawai, S Takashima, M Ando, S Shintaku… - Chemical and …, 2023 - jstage.jst.go.jp
The readthrough mechanism, which skips the premature termination codon and restores the biosynthesis of the defective enzyme, is an emerging therapeutic tactic for nonsense …
Number of citations: 4 www.jstage.jst.go.jp
JF Zheng, XN Hu, Z Xu, DC Cai, TL Shen… - The Journal of …, 2017 - ACS Publications
Versatile and chemoselective C–C bond forming methods for the one-pot transformation of amides into other classes of compounds are highly demanding. In this report, we …
Number of citations: 24 pubs.acs.org
Z Yang, F Sun, Y Li, K Yang, J Zhang, L Xu… - The Journal of …, 2023 - ACS Publications
A metal-free synthesis of a series of fluoroalkyl-containing oxazoles from β-monosubstituted enamines was developed. This fluoroacyloxylation/cyclization cascade process was …
Number of citations: 3 pubs.acs.org
J Ma, Q Zou, C Wang, G Yin, F Li - The Journal of Organic …, 2022 - ACS Publications
Herein, we report a base promoted dibromination of enamides using CBr 4 as a bromine source to provide expedient access to β,β-dibrominated secondary enamides. Preliminary …
Number of citations: 5 pubs.acs.org

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